Ethyl 2-(5-methylfuran-2-yl)-2-oxoacetate
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Overview
Description
Ethyl 2-(5-methylfuran-2-yl)-2-oxoacetate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-methylfuran-2-yl)-2-oxoacetate typically involves the reaction of 5-methylfurfural with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of renewable starting materials and environmentally benign solvents, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-methylfuran-2-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted furan derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-(5-methylfuran-2-yl)-2-oxoacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(5-methylfuran-2-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid: Another furan derivative with applications in the production of bioplastics and as a monomer for polyesters.
2,5-Dimethylfuran: Used as a biofuel and in the synthesis of various organic compounds.
5-Methylfurfural: A precursor for the synthesis of various furan derivatives and used in the flavor and fragrance industry.
Uniqueness
Ethyl 2-(5-methylfuran-2-yl)-2-oxoacetate is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H10O4 |
---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
ethyl 2-(5-methylfuran-2-yl)-2-oxoacetate |
InChI |
InChI=1S/C9H10O4/c1-3-12-9(11)8(10)7-5-4-6(2)13-7/h4-5H,3H2,1-2H3 |
InChI Key |
CSMDYEKJRJYVDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(O1)C |
Origin of Product |
United States |
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